Divergent Pd-N Bond Lengths Induced by o-Toluoyl Electronic Effects
The o-tolyl group in the ligand framework directly impacts the electronic environment at a metal center, leading to measurable bond length differentiation. In the complex [PdCl₂(C₅H₈N₂)(C₁₂H₁₂N₂O)], the Pd-N bond length for the pyrazole ligand bearing the o-toluoyl group is 2.042 (4) Å, which is significantly longer than the 1.989 (4) Å bond to the unsubstituted 3,5-dimethyl-1H-pyrazole ligand [1]. This is attributed to a stronger electron-withdrawing effect, a property absent in analogs with phenyl or p-tolyl substituents, which influences the catalyst's stability and donor ability.
| Evidence Dimension | Pd-N bond length (thermal ellipsoid at 293 K) |
|---|---|
| Target Compound Data | Pd-N to o-toluoyl-substituted ligand: 2.042 (4) Å |
| Comparator Or Baseline | Pd-N to 3,5-dimethyl-1H-pyrazole (unsubstituted): 1.989 (4) Å [1] |
| Quantified Difference | Δ = 0.053 Å (longer bond for the o-toluoyl ligand) |
| Conditions | Single-crystal X-ray diffraction at 293 (2) K; Mo Kα radiation |
Why This Matters
This quantifies the unique electronic influence of the o-tolyl group on metal-coordination, a key parameter for catalyst design that cannot be achieved with non-ortho-substituted analogs.
- [1] Kruger, G. J., et al. (2008). Dichlorido(3,5-dimethyl-1H-pyrazole)[(3,5-dimethyl-1H-pyrazol-1-yl)(o-tolyl)methanone]palladium(II). Acta Crystallographica Section E, 64(1), m102. Table 1, Selected geometric parameters (Å, º). View Source
